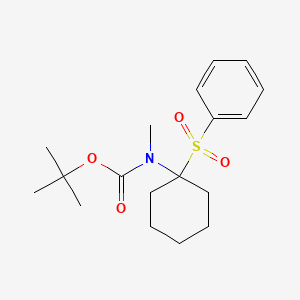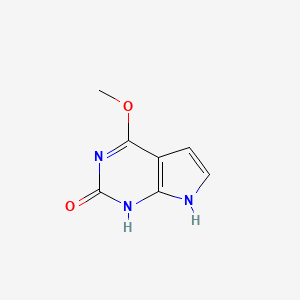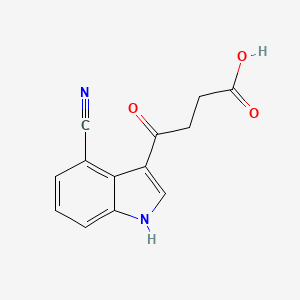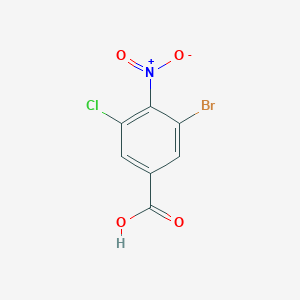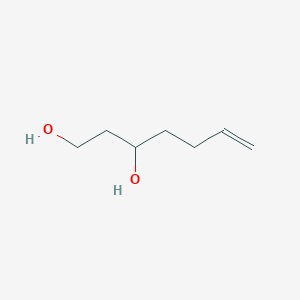
Hept-6-ene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-6-ene-1,3-diol is an organic compound with the molecular formula C7H14O2 It features a seven-carbon chain with a double bond between the sixth and seventh carbons and hydroxyl groups attached to the first and third carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hept-6-ene-1,3-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-6-en-1-ol. This method typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: Hept-6-en-1-ol + BH3 → Hept-6-en-1-ylborane
- Oxidation: Hept-6-en-1-ylborane + H2O2/NaOH → this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Hept-6-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to form heptane-1,3-diol using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Hept-6-en-1-one, Hept-6-en-3-one
Reduction: Heptane-1,3-diol
Substitution: Hept-6-en-1-chloride, Hept-6-en-3-bromide
Applications De Recherche Scientifique
Hept-6-ene-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hept-6-ene-1,3-diol depends on its specific application. In chemical reactions, the hydroxyl groups and the double bond play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Hept-6-ene-1,3-diol can be compared with other similar compounds, such as:
Heptane-1,3-diol: Lacks the double bond, resulting in different reactivity and applications.
Hept-6-en-1-ol: Contains only one hydroxyl group, leading to different chemical behavior.
Hex-5-ene-1,3-diol: Shorter carbon chain, affecting its physical and chemical properties.
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
hept-6-ene-1,3-diol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-7(9)5-6-8/h2,7-9H,1,3-6H2 |
Clé InChI |
SKHNNHZFSJEUKO-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


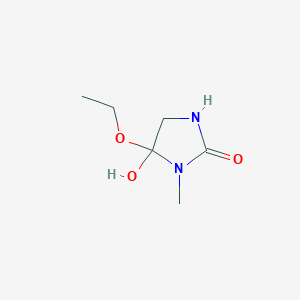
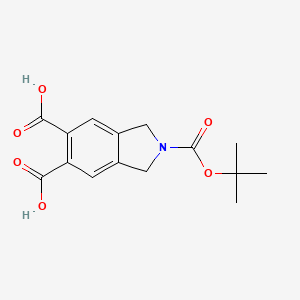
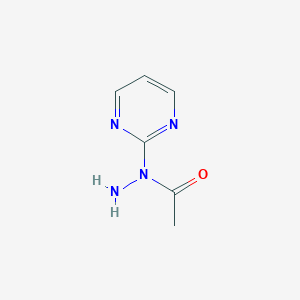
![(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12821135.png)
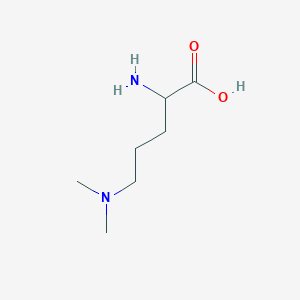
![(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)


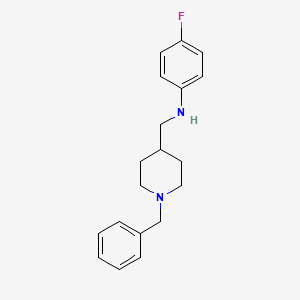
![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
